molecular formula C20H14N4O3 B2899981 4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887867-81-4

4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2899981
CAS No.: 887867-81-4
M. Wt: 358.357
InChI Key: XDGMCUYLLYODLT-UHFFFAOYSA-N
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Description

4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phenoxy group, a pyridinyl group, and an oxadiazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of 4-phenoxybenzoic acid: This can be achieved by reacting phenol with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate.

    Synthesis of 5-pyridin-4-yl-1,3,4-oxadiazole: This intermediate can be prepared by reacting pyridine-4-carboxylic acid hydrazide with a suitable reagent like carbon disulfide, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of 4-phenoxybenzoic acid with 5-pyridin-4-yl-1,3,4-oxadiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.

Properties

IUPAC Name

4-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)15-10-12-21-13-11-15)14-6-8-17(9-7-14)26-16-4-2-1-3-5-16/h1-13H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGMCUYLLYODLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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